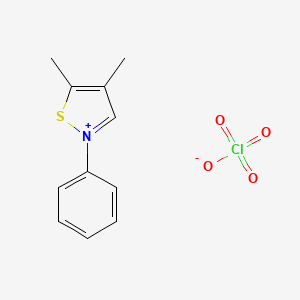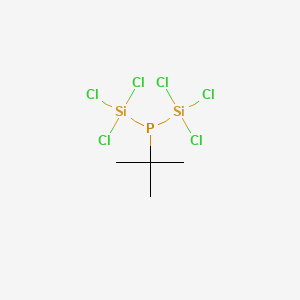
Benzoylselanyl--triphenylgermyl (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoylselanyl–triphenylgermyl (1/1) is a unique organometallic compound that combines the elements selenium and germanium within its molecular structureThe molecular mass of Benzoylselanyl–triphenylgermyl (1/1) is approximately 489.989 daltons .
准备方法
The synthesis of Benzoylselanyl–triphenylgermyl (1/1) typically involves the reaction of triphenylgermanium chloride with benzoylselenol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reactive selenium and germanium compounds.
化学反应分析
Benzoylselanyl–triphenylgermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide and germyl derivatives.
Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Benzoylselanyl–triphenylgermyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and its potential use in pharmaceuticals.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the biological activity of selenium-containing compounds.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to the unique properties of germanium and selenium.
作用机制
The mechanism of action of Benzoylselanyl–triphenylgermyl (1/1) involves its interaction with biological molecules through the selenium and germanium atoms. Selenium can form selenoproteins, which are involved in various cellular processes, including antioxidant defense and redox regulation. The germanium atom can interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox states and interact with cellular components is key to its biological activity.
相似化合物的比较
Benzoylselanyl–triphenylgermyl (1/1) can be compared with other organometallic compounds containing selenium or germanium, such as:
Triphenylgermanium chloride: A precursor in the synthesis of Benzoylselanyl–triphenylgermyl (1/1).
Benzoylselenol: Another selenium-containing compound used in organic synthesis.
Triphenylgermyl derivatives: Compounds with similar germanium-containing structures but different functional groups.
The uniqueness of Benzoylselanyl–triphenylgermyl (1/1) lies in its combination of selenium and germanium within a single molecule, providing a distinct set of chemical and biological properties that are not found in compounds containing only one of these elements.
属性
CAS 编号 |
141858-70-0 |
|---|---|
分子式 |
C25H20GeOSe |
分子量 |
488.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C7H5OSe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7(9)6-4-2-1-3-5-6/h1-15H;1-5H |
InChI 键 |
KVUSEERCXVPCRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[Se].C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)


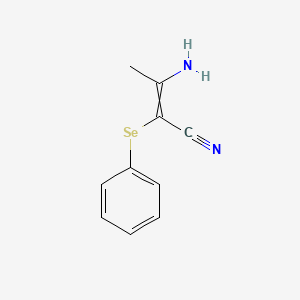
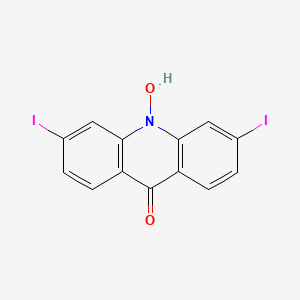
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
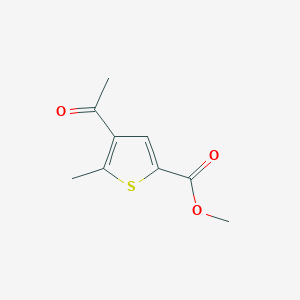
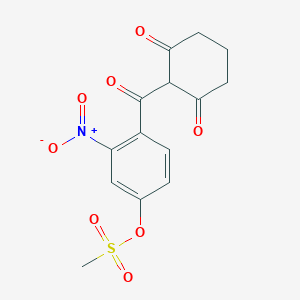
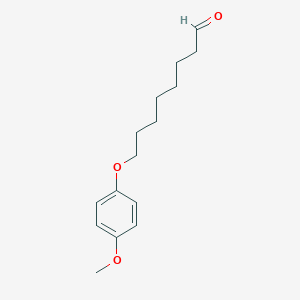
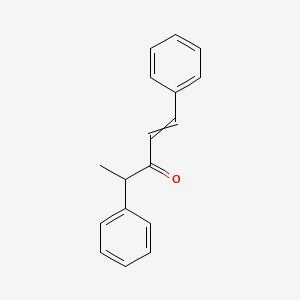
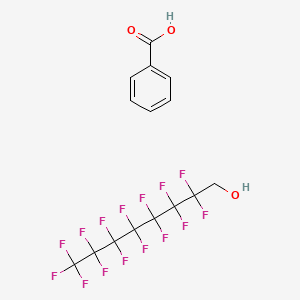
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
